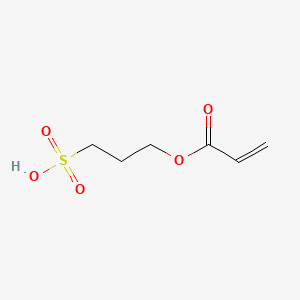

3-Sulfopropyl acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

39121-78-3 |

|---|---|

Molecular Formula |

C6H10O5S |

Molecular Weight |

194.21 g/mol |

IUPAC Name |

3-prop-2-enoyloxypropane-1-sulfonic acid |

InChI |

InChI=1S/C6H10O5S/c1-2-6(7)11-4-3-5-12(8,9)10/h2H,1,3-5H2,(H,8,9,10) |

InChI Key |

NYUTUWAFOUJLKI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-Sulfopropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Sulfopropyl acrylate (B77674) and its commonly used potassium salt. The information is compiled from various scientific and technical sources to support research, development, and application of this versatile monomer.

3-Sulfopropyl Acrylate (Free Acid)

This compound in its free acid form is a sulfonic acid derivative of acrylic acid. Due to its high reactivity and hygroscopicity, it is less commonly available and studied in its pure form compared to its salt derivatives.

Physical Properties

The physical properties of this compound (free acid) are primarily based on computed data, with limited experimentally determined values available in the public domain.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₅S | [1][2][3] |

| Molecular Weight | 194.21 g/mol | [1][3] |

| Appearance | Not specified (expected to be a liquid or low-melting solid) | Inferred |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |

| pKa | Expected to be strongly acidic due to the sulfonic acid group | Inferred from structure |

| Refractive Index | Data not available | |

| XLogP3-AA (Computed) | -0.1 | [1] |

| Topological Polar Surface Area (Computed) | 89.1 Ų | [1] |

Logical Relationship: Free Acid to Potassium Salt

The following diagram illustrates the simple acid-base relationship between this compound (free acid) and its potassium salt.

This compound Potassium Salt

This compound potassium salt is the most common and commercially available form of this monomer. It is a white, crystalline solid that is stable under recommended storage conditions.

Physical Properties

The physical properties of this compound potassium salt are well-documented in various sources.

| Property | Value | Source |

| Synonyms | Potassium 3-(acryloyloxy)propane-1-sulfonate, 3-SPA-K | [4][5] |

| Molecular Formula | C₆H₉KO₅S | [4][6] |

| Molecular Weight | 232.30 g/mol | [7][8][9] |

| Appearance | White to almost white powder or crystals | [4][5][6] |

| Boiling Point | Decomposes | [4] |

| Melting Point | 302 °C (decomposes) | [4][10] |

| Density | Data not available | |

| Solubility | Soluble in water | [4] |

| Refractive Index | Data not available |

Experimental Protocols: General Workflow for Physical Property Determination of Acrylate Monomers

Workflow for Physical Property Determination

The following diagram outlines a typical experimental workflow for determining the key physical properties of a monomer.

Detailed Methodologies

-

Melting Point: Differential Scanning Calorimetry (DSC) is a common method for determining the melting point and observing decomposition. A small, weighed sample is heated in a pan at a constant rate, and the heat flow is measured as a function of temperature.

-

Boiling Point: For liquid monomers, the boiling point can be determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

-

Density: The density of liquid monomers can be measured using a pycnometer or a digital densitometer. For solid monomers, gas pycnometry can be employed.

-

Refractive Index: An Abbe refractometer is a standard instrument for measuring the refractive index of liquid samples. A drop of the liquid is placed on the prism, and the refractive index is read directly from the scale.

-

Solubility: The solubility of the monomer in various solvents (e.g., water, ethanol, acetone) is determined by adding a known amount of the monomer to a known volume of the solvent at a specific temperature until saturation is reached. The concentration of the saturated solution is then determined.

This guide provides a foundational understanding of the physical properties of this compound and its potassium salt, essential for its application in research and development. The provided general experimental workflow can be adapted for the precise characterization of this and other acrylate monomers.

References

- 1. This compound | C6H10O5S | CID 85065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 39121-78-3 [smolecule.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound Potassium Salt | 31098-20-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-磺丙基丙烯酸盐 钾盐 | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound potassium salt | C6H9KO5S | CID 23663682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-磺丙基丙烯酸盐 钾盐 | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3-Sulfopropyl Acrylate Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfopropyl acrylate (B77674) potassium salt (SPAK) is a functional monomer utilized in the synthesis of a variety of polymers. Its unique chemical structure, incorporating both a polymerizable acrylate group and a hydrophilic sulfonate group, imparts desirable properties to the resulting polymers, such as water solubility, ionic conductivity, and biocompatibility. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a particular focus on its relevance in biomedical and drug development research. The Chemical Abstracts Service (CAS) number for 3-Sulfopropyl acrylate potassium salt is 31098-20-1 .[1][2][3][4][5]

Chemical and Physical Properties

This compound potassium salt is a white to yellowish crystalline powder.[1][2] It is soluble in water, a property that is central to many of its applications.[2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 31098-20-1 | [1][2][3][4][5] |

| Molecular Formula | C6H9KO5S | [2][5][6] |

| Molecular Weight | 232.29 g/mol | [2][6] |

| Purity | >98.0% (T) | [3][6] |

| Melting Point | 302 °C (decomposes) | [2][5] |

| Appearance | White to Almost White Powder to Crystal | [2][6] |

| Water Solubility | Soluble | [2] |

Synonyms:

Synthesis and Polymerization

This compound potassium salt serves as a monomer in various polymerization reactions to produce functional polymers. The synthesis of polymers incorporating this monomer can be achieved through different techniques, including free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

Experimental Protocol: Synthesis of Poly(this compound potassium)-based Hydrogels

This protocol describes the synthesis of a hydrogel using this compound potassium salt via free-radical polymerization, a common method for producing materials for biomedical applications.[7]

Materials:

-

This compound potassium salt (AESO3)[7]

-

Poly(ethylene glycol) diacrylate (PEGDA) as a crosslinker[7]

-

Ammonium persulfate (APS) as an initiator[7]

-

N,N,N',N'-tetramethylethylenediamine (TMEDA) as a catalyst[7]

-

Phosphate-buffered saline (PBS)[8]

Procedure:

-

Prepare a solution of this compound potassium salt in PBS.

-

Add the crosslinker, PEGDA, to the monomer solution and mix thoroughly.

-

Initiate the polymerization by adding the initiator, APS, and the catalyst, TMEDA, to the mixture.

-

Allow the polymerization to proceed at room temperature until a hydrogel is formed.[8]

-

The resulting hydrogel can then be purified by dialysis or washing to remove any unreacted monomers and initiators.

The following diagram illustrates the workflow for the synthesis of these hydrogels.

Caption: Workflow for the synthesis of poly(this compound potassium)-based hydrogels.

Applications in Research and Drug Development

The unique properties of polymers derived from this compound potassium salt make them valuable in a range of applications, particularly in the biomedical field.

-

Hydrogels for Drug Delivery: Hydrogels synthesized from this monomer exhibit high water content and biocompatibility, making them suitable as matrices for the controlled release of therapeutic agents.[1][9] The sulfonate groups can also participate in ion exchange mechanisms for drug loading and release.[7]

-

Biomedical Materials: These hydrogels have shown good mechanical resilience, high compressibility, and support for cell adhesion, indicating their potential for use in tissue engineering and as coatings for medical devices.[7][9][10]

-

Polymer Coatings: The introduction of sulfonate groups into polymer chains can enhance properties such as hydrophilicity and ionic conductivity, which is beneficial for creating antistatic films and coatings for electronics.[11]

-

Water Treatment: Polymers containing this compound potassium salt can be used in water treatment processes due to their ion-exchange capabilities.[12]

Safety and Handling

This compound potassium salt is considered a hazardous substance.[13] It can cause skin, eye, and respiratory irritation.[13][14] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.[14] It is a combustible solid but does not propagate flame easily.[13]

| Hazard Classifications | GHS Hazard Statements | Precautionary Statements |

| Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | H315, H319, H335 | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

Conclusion

This compound potassium salt is a versatile monomer that enables the synthesis of functional polymers with a wide range of applications. Its well-defined chemical properties, coupled with various polymerization techniques, allow for the creation of materials with tailored characteristics for use in drug delivery, tissue engineering, and other advanced applications. The information provided in this guide serves as a valuable resource for researchers and scientists working in these fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound Potassium Salt | 31098-20-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. Potassium 3-sulphonatopropyl acrylate | 31098-20-1 [chemicalbook.com]

- 6. This compound Potassium Salt | CymitQuimica [cymitquimica.com]

- 7. This compound potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03901G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. This compound potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. polysciences.com [polysciences.com]

- 12. polysciences.com [polysciences.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. This compound 31098-20-1 [sigmaaldrich.com]

molecular formula and weight of 3-Sulfopropyl acrylate

This technical guide provides a comprehensive overview of 3-Sulfopropyl Acrylate (B77674) (SPA), a functional monomer, and its prevalent potassium salt form. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry, detailing its chemical properties, synthesis, and applications, particularly in the biomedical field.

Core Properties and Specifications

3-Sulfopropyl acrylate is an acrylic monomer that is often utilized in its potassium salt form (this compound potassium salt or SPAK) for various applications. The introduction of the sulfonate group imparts unique properties, such as high polarity and water solubility, to the polymers derived from it.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for both this compound and its potassium salt are summarized in the table below.

| Property | This compound | This compound Potassium Salt |

| Molecular Formula | C6H10O5S[1] | C6H9KO5S[][3][4] |

| Molecular Weight | 194.21 g/mol [1] | 232.30 g/mol [][4][5] |

| CAS Number | 39121-78-3[1] | 31098-20-1[][3][4] |

| Appearance | - | White to almost white or yellowish powder/crystal[][3] |

| Melting Point | - | 302 °C (decomposes)[] |

| Purity | - | ≥ 96-98%[][3][5] |

| Topological Polar Surface Area | 89.1 Ų[1] | 91.9 Ų[] |

| Hydrogen Bond Acceptor Count | - | 5[] |

| Exact Mass | 194.02489459 Da[1] | 231.98077604 g/mol [] |

Applications in Research and Development

This compound and its derivatives are instrumental in the synthesis of functional polymers with a wide range of applications.

-

Hydrogel Formation : The potassium salt is a key monomer in the creation of superabsorbent and superporous polymer hydrogels.[][6] These hydrogels exhibit excellent mechanical resilience, high compressibility, and controlled swelling behavior.[7]

-

Biomedical Applications : Due to their biocompatibility, antimicrobial properties, and resistance to rheological stress, hydrogels based on SPAK are extensively explored for biomedical uses.[7][8][9][10] This includes drug delivery systems, where the sulfonate groups can facilitate ion exchange-controlled release of therapeutic agents.[7][10][11] They are also investigated for use as lubricating coatings and in wound dressings.[8]

-

Polymer Modification : SPAK is used to introduce polar sites into polymer chains, which can enhance properties like water dispersibility, adhesion, and antistatic characteristics.[4][6]

-

Industrial Uses : In various industries, it serves as an emulsifying, dispersing, and stabilizing agent in formulations for cosmetics, personal care products, and textiles.[3] It is also being researched for wastewater treatment applications.[3]

Experimental Protocols

A common application of this compound potassium salt is in the synthesis of hydrogels. The following is a detailed methodology for the preparation of a polyelectrolyte hydrogel.

Synthesis of this compound Potassium-Based Hydrogel

This protocol is based on the free radical polymerization of this compound potassium salt (referred to as AESO3 in the source literature) with a crosslinker.[7][8]

Materials:

-

This compound potassium salt (AESO3)

-

Poly(ethylene glycol) diacrylate (PEGDA, Mn = 575) as a crosslinker

-

Ammonium persulfate (APS) as an initiator

-

N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a catalyst

-

Ultrapure water

Procedure:

-

Monomer Solution Preparation : Dissolve this compound potassium salt (AESO3) and PEGDA (2 mol%) in ultrapure water. The ratio of AESO3 to PEGDA should be 49:1.[8]

-

Initiator Addition : Add the APS solution (0.1 mol%) to the monomer mixture.[8]

-

Degassing : Degas the reaction mixture for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.[8]

-

Catalyst Addition and Polymerization : Add TMEDA (1.9 mol% of the total monomer concentration, with a TMEDA:APS ratio of 5:1) as a catalyst.[8]

-

Curing : Fill the final mixture into syringes (e.g., 10 mL) and allow it to rest for 24 hours at a controlled temperature of 22 ± 2 °C to ensure complete polymerization and hydrogel formation.[8]

Synthesis and Polymerization Workflow

The synthesis of polymers from this compound monomers can be achieved through various polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a common method for creating well-defined polymers.

Caption: Workflow for the synthesis of protected 3-sulfopropyl methacrylate polymers via RAFT polymerization.

References

- 1. This compound | C6H10O5S | CID 85065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. specialchem.com [specialchem.com]

- 7. This compound potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03901G [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. This compound potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. This compound potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Sulfopropyl Acrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Sulfopropyl acrylate (B77674), with a particular focus on its behavior in organic solvents. Due to its ionic nature, this compound is most commonly handled as its potassium salt, 3-Sulfopropyl acrylate potassium salt. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development and materials science.

Core Concepts: Understanding Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its suitability for various applications, from reaction chemistry to formulation development. The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound, particularly in its salt form, is a highly polar and ionic compound, which significantly influences its solubility profile.

Solubility Profile of this compound Potassium Salt

Table 1: Qualitative Solubility of this compound Potassium Salt in Various Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol (B129727), Ethanol (B145695) | High (in Water) | The highly polar nature of water and its ability to form strong hydrogen bonds and ion-dipole interactions with the sulfonate and potassium ions lead to high solubility. |

| Low to Moderate | Polar protic organic solvents like methanol and ethanol are less polar than water, resulting in reduced ability to solvate the ionic salt. | ||

| Polar Aprotic | DMSO, DMF | Low to Moderate | While these solvents are polar, they lack the hydrogen-bonding capability of protic solvents, which is crucial for solvating the potassium cation and sulfonate anion. |

| Non-Polar | Toluene, Hexane | Very Low / Insoluble | The large difference in polarity between the ionic solute and the non-polar solvent results in very weak solute-solvent interactions. |

Experimental Determination of Solubility: A General Protocol

The absence of specific quantitative data necessitates experimental determination for applications requiring precise solubility values. The following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound potassium salt in an organic solvent.

Objective: To determine the saturation solubility of a solid in a given organic solvent at a specific temperature.

Materials:

-

The solid compound (solute)

-

The organic solvent of interest

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars (optional)

-

Vortex mixer

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid solute to a series of vials. The excess is crucial to ensure that saturation is reached.

-

Add a known volume or mass of the organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period to facilitate dissolution and ensure equilibrium is reached. This can be done using a magnetic stirrer or by periodic vortexing. The time required for equilibration can vary and may need to be determined empirically (e.g., 24, 48, or 72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is assumed to be reached, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

The mass of the dissolved solid can then be determined.

-

Alternatively, the concentration of the solute in the filtered solution can be determined using a suitable analytical technique such as HPLC or UV-Vis spectroscopy, after appropriate dilution with a suitable solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Logical Workflow for Solubility Determination

Caption: A logical workflow for the experimental determination of solubility.

Signaling Pathway Analogy: Factors Influencing Solubility

While not a biological signaling pathway, the factors influencing solubility can be visualized in a similar manner to illustrate the interplay of different molecular properties.

Caption: Factors influencing the solubility of this compound.

Conclusion

This compound, particularly as its potassium salt, is a highly polar, water-soluble compound. Its solubility in organic solvents is generally limited, with moderate solubility expected only in highly polar organic solvents. For applications in drug development and materials science that require the use of organic solvents, it is imperative to experimentally determine the solubility under the specific conditions of interest. The generalized protocol and workflows provided in this guide offer a solid foundation for conducting such studies.

References

Synthesis of 3-Sulfopropyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis mechanisms of 3-sulfopropyl acrylate (B77674), a crucial monomer in the development of various polymers used in biomedical and pharmaceutical applications. This document provides a comprehensive overview of the two main synthetic routes: the ring-opening of 1,3-propanesultone and the direct esterification of 3-hydroxy-1-propanesulfonic acid. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate understanding and replication.

Introduction

3-Sulfopropyl acrylate and its corresponding polymers are of significant interest due to their unique properties, including high hydrophilicity, biocompatibility, and ion-exchange capabilities. These characteristics make them suitable for a wide range of applications, such as in the formulation of hydrogels for drug delivery, superabsorbent materials, and coatings for medical devices. The synthesis of the this compound monomer is a critical first step in the production of these advanced materials. This guide focuses on the two predominant methods for its synthesis, providing the necessary technical details for its successful preparation in a laboratory setting.

Synthesis Mechanisms

There are two primary pathways for the synthesis of this compound:

-

Route 1: Ring-Opening of 1,3-Propanesultone: This method involves the nucleophilic attack of an acrylate salt on the electrophilic carbon of the 1,3-propanesultone ring, leading to the formation of the sulfopropyl ester. This is a highly efficient and widely used method.

-

Route 2: Fischer Esterification of 3-Hydroxy-1-propanesulfonic Acid: This classic esterification reaction involves the acid-catalyzed condensation of 3-hydroxy-1-propanesulfonic acid with acrylic acid. The reaction equilibrium is typically driven towards the product by removing water.

The following sections provide detailed experimental protocols and data for each of these synthetic routes.

Experimental Protocols

Synthesis of Potassium this compound via Ring-Opening of 1,3-Propanesultone

This protocol is adapted from a patented procedure and offers high yields and purity.

3.1.1. Materials and Equipment

-

Acrylic Acid

-

Potassium Acrylate

-

1,3-Propanesultone

-

Benzene (B151609) (or other suitable solvent)

-

Reaction vessel equipped with a stirrer, thermometer, and reflux condenser

-

Dropping funnel

-

Filtration apparatus

-

Drying oven

3.1.2. Experimental Procedure

-

Reaction Setup: In a reaction vessel, prepare a mixture of acrylic acid (50 g), potassium acrylate (110 g), and benzene (20 g).

-

Addition of 1,3-Propanesultone: While stirring, add 1,3-propanesultone (122 g) dropwise to the mixture. Maintain the reaction temperature between 80-90 °C during the addition.

-

Reaction: After the addition is complete, continue stirring the mixture at 80-90 °C for an additional 30 minutes to ensure the reaction goes to completion.

-

Precipitation and Filtration: Pour the resulting product mixture into acetone (200 g) while stirring to precipitate the white crystalline product. Cool the mixture to room temperature and separate the precipitate by filtration.

-

Washing and Drying: Wash the collected crystals with a small amount of acetone (50 g) and then dry them in an oven to obtain the final product, potassium this compound.

3.1.3. Quantitative Data

| Parameter | Value |

| Yield | 99% |

| Purity | 98.8% |

| Reaction Temperature | 80 - 90 °C |

| Reaction Time | ~1 hour |

Synthesis of this compound via Fischer Esterification (General Protocol)

3.2.1. Materials and Equipment

-

3-Hydroxy-1-propanesulfonic acid

-

Acrylic acid

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst

-

Toluene (B28343) (or other azeotropic solvent)

-

Round-bottom flask

-

Dean-Stark apparatus or molecular sieves for water removal

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

3.2.2. Experimental Procedure

-

Reaction Setup: To a round-bottom flask, add 3-hydroxy-1-propanesulfonic acid, an excess of acrylic acid (e.g., 2-3 equivalents), and a catalytic amount of a strong acid catalyst (e.g., 1-2 mol% of sulfuric acid). Add toluene to the flask to facilitate azeotropic removal of water.

-

Reaction: Assemble a Dean-Stark apparatus and a reflux condenser. Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash with brine to remove any remaining aqueous impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. Remove the solvent and excess acrylic acid under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Further purification can be achieved by vacuum distillation or column chromatography if necessary.

3.2.3. Expected Quantitative Data (Based on General Fischer Esterification)

| Parameter | Typical Range |

| Yield | 60 - 80% (highly dependent on reaction conditions) |

| Reaction Temperature | 90 - 120 °C (reflux temperature of toluene) |

| Reaction Time | 4 - 24 hours |

Synthesis of Precursors

Synthesis of 3-Hydroxy-1-propanesulfonic Acid

3-Hydroxy-1-propanesulfonic acid can be synthesized from allyl alcohol and a bisulfite source.

4.1.1. Experimental Protocol

-

Prepare two solutions:

-

Solution A: Dissolve sodium bisulfite (1.83 g) and sodium sulfite (B76179) (12.0 g) in water (40 ml).

-

Solution B: Dissolve distilled allyl alcohol (5.9 g) in water (20 ml).

-

-

In a three-neck flask with vigorous stirring, place sodium sulfite (0.92 g) and water (20 ml).

-

Simultaneously add Solution A and Solution B dropwise at room temperature over 90 minutes.

-

Increase the reaction temperature to 90-100 °C and maintain for 3-4 hours, keeping the pH around 7-8.

-

The reaction is complete when the odor of allyl alcohol is no longer present.

Mechanistic Diagrams

The following diagrams illustrate the synthesis pathways described in this guide.

Caption: Synthesis of Potassium this compound via Ring-Opening.

Caption: Synthesis of this compound via Fischer Esterification.

Conclusion

This technical guide provides a detailed overview of the primary synthesis mechanisms for this compound. The ring-opening of 1,3-propanesultone offers a high-yield and straightforward route to the potassium salt of the target molecule. The Fischer esterification of 3-hydroxy-1-propanesulfonic acid presents an alternative pathway, for which a general protocol has been provided. The information contained herein is intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development, enabling the successful synthesis of this important monomer for a variety of advanced applications.

An In-depth Technical Guide to Poly(3-Sulfopropyl Acrylate): Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-sulfopropyl acrylate) (PSPA) is a synthetic polymer that has garnered significant interest in the biomedical field, particularly in drug delivery and tissue engineering. Its unique combination of properties, including high hydrophilicity, biocompatibility, and stimuli-responsive behavior, makes it a versatile platform for a range of applications. This technical guide provides a comprehensive overview of the core characteristics of PSPA, including its physicochemical properties, synthesis methodologies, and key applications in drug development.

PSPA is a polyelectrolyte, characterized by the presence of sulfonate groups along its backbone. This feature imparts a strong anionic charge, rendering the polymer highly soluble in aqueous media.[1][2][3] The polymer's structure allows for the formation of hydrogels, which are three-dimensional networks capable of absorbing and retaining large amounts of water.[4][5] These hydrogels can be designed to be sensitive to environmental stimuli such as pH and ionic strength, enabling the controlled release of encapsulated therapeutic agents.[6][7][8]

Core Physicochemical Properties

The key properties of poly(this compound) are summarized in the tables below. It is important to note that many of these properties, particularly molecular weight and thermal characteristics, are highly dependent on the method of synthesis and whether the sulfonate group is protected during polymerization.

Molecular Properties

The molecular weight and polydispersity of PSPA can be controlled through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The data presented below is for a protected form of the polymer, poly(isobutyl-protected 3-sulfopropyl methacrylate), synthesized via RAFT, as detailed characterization of the unprotected homopolymer is less commonly reported.

| Property | Value | Method | Reference |

| Molecular Weight (Mn,calc) | 15 - 143 kg/mol | RAFT Polymerization | [9] |

| Polydispersity Index (PDI or Đ) | 1.12 - 1.20 | Gel Permeation Chromatography (GPC) | [9] |

Thermal Properties

The thermal properties of PSPA, such as the glass transition temperature (Tg), are influenced by the polymer's molecular weight and the nature of the side chains. The data below is for various protected forms of poly(3-sulfopropyl methacrylate).

| Polymer | Glass Transition Temperature (Tg) | Method | Reference |

| Poly(isobutyl-protected 3-sulfopropyl methacrylate) | 19 °C | Modulated DSC | [9] |

| Poly(phenyl-protected 3-sulfopropyl methacrylate) | 27 °C | Modulated DSC | [9] |

| Poly(pentafluorophenyl-protected 3-sulfopropyl methacrylate) | 38 °C | Modulated DSC | [9] |

| Poly(neopentyl-protected 3-sulfopropyl methacrylate) | 40 °C | Modulated DSC | [9] |

Thermogravimetric analysis (TGA) of protected poly(3-sulfopropyl methacrylate) shows a stepwise degradation, with an initial weight loss around 200 °C corresponding to the cleavage of the protecting groups, followed by the degradation of the polymer backbone at higher temperatures.[9]

Swelling Behavior of PSPA Hydrogels

PSPA hydrogels exhibit significant swelling in aqueous environments, a property that is crucial for their use in drug delivery. The degree of swelling is influenced by the crosslinking density and the pH of the surrounding medium.

| Condition | Swelling Ratio (q) | Reference |

| Phosphate Buffered Saline (PBS) | 7.5 ± 0.5 | [4] |

| Acidic pH (e.g., pH 1.0-3.0) | Low swelling | [6] |

| Neutral to Basic pH (e.g., pH > 4.9) | High swelling | [6] |

Experimental Protocols

Synthesis of Poly(this compound) via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[10][11]

Materials:

-

3-sulfopropyl acrylate (B77674) potassium salt (monomer)

-

4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTBCOOH) (RAFT agent)

-

2,2′-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (B599025) (AIBI) (initiator)

-

Deionized water (solvent)

-

Nitrogen gas

Procedure:

-

Dissolve the desired amounts of this compound potassium salt, CTBCOOH, and AIBI in deionized water in a Schlenk flask equipped with a magnetic stir bar. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight.

-

Seal the flask and deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.

-

Immerse the flask in a preheated oil bath at 70 °C to initiate the polymerization.

-

Allow the reaction to proceed for a predetermined time (e.g., 2 hours) to achieve high monomer conversion.[10]

-

Quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

-

The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the pure polymer powder.

Caption: Workflow for RAFT Polymerization of Poly(this compound).

Characterization Techniques

NMR spectroscopy is used to confirm the chemical structure of the polymer.

-

¹H NMR: The successful polymerization is confirmed by the disappearance of the vinyl proton signals of the monomer (typically in the range of 5.8-6.4 ppm). The broad peaks in the polymer spectrum correspond to the protons on the polymer backbone and the sulfopropyl side chain.[9]

-

¹³C NMR: The disappearance of the vinyl carbon signals of the monomer confirms polymerization. The spectrum of the polymer will show characteristic peaks for the carbonyl group, the carbons in the polymer backbone, and the sulfopropyl side chain.[12]

FTIR spectroscopy is used to identify the functional groups present in the polymer.

-

C=O stretch (ester): A strong absorption band is typically observed around 1730 cm⁻¹.[13]

-

-SO₃⁻ stretch: Asymmetric and symmetric stretching vibrations of the sulfonate group are expected in the regions of 1200-1250 cm⁻¹ and 1040-1080 cm⁻¹, respectively.[13]

-

C-O stretch: Bands corresponding to the C-O-C stretching of the ester group are typically found between 1100 and 1300 cm⁻¹.[13]

-

C-H stretch: Stretching vibrations of the C-H bonds in the polymer backbone and side chain appear in the region of 2850-3000 cm⁻¹.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The sample is heated at a controlled rate (e.g., 10 K/min) in an inert atmosphere. The Tg is observed as a step-like change in the heat flow curve.[14]

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the weight loss is monitored as a function of temperature. This provides information about the decomposition temperature of the polymer.[15]

Applications in Drug Development

The unique properties of PSPA make it an attractive material for various drug delivery applications.

Stimuli-Responsive Hydrogels for Controlled Release

PSPA hydrogels can be designed to release drugs in response to specific environmental triggers, such as changes in pH.[4] In acidic environments, the sulfonate groups are protonated, leading to a more collapsed hydrogel network and slower drug release. In neutral or basic environments, the sulfonate groups are deprotonated, causing electrostatic repulsion between the polymer chains, which leads to swelling of the hydrogel and an increased rate of drug release.[6][8]

Caption: pH-Responsive Drug Release from a PSPA Hydrogel.

Biocompatibility and Cellular Interaction

PSPA is generally considered to be biocompatible, showing good cell adhesion and viability.[4][14] Its hydrophilic and anionic nature can influence its interaction with cells. Polyanionic nanoparticles are often internalized by cells through endocytic pathways.

The cellular uptake of PSPA-based nanoparticles is a critical step for intracellular drug delivery. The process typically involves the interaction of the negatively charged nanoparticle surface with the cell membrane, which can trigger endocytosis. The exact pathway can vary depending on the cell type and the specific surface properties of the nanoparticle.

Caption: Cellular Uptake and Intracellular Fate of a PSPA-Based Nanoparticle.

Conclusion

Poly(this compound) is a highly versatile and promising polymer for drug development applications. Its tunable molecular weight, thermal properties, and stimuli-responsive swelling behavior make it an excellent candidate for the design of advanced drug delivery systems. The ability to control its synthesis via techniques like RAFT polymerization allows for the creation of well-defined architectures tailored for specific therapeutic needs. Further research into the interactions of PSPA with biological systems will continue to unlock its full potential in the field of medicine.

References

- 1. polysciences.com [polysciences.com]

- 2. specialchem.com [specialchem.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fast RAFT aqueous polymerization in a continuous tubular reactor: consecutive synthesis of a double hydrophilic block copolymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Exploration and insights into the cellular internalization and intracellular fate of amphiphilic polymeric nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Polymerization of 3-Sulfopropyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfopropyl acrylate (B77674) (SPA) and its methacrylate (B99206) analogue, 3-sulfopropyl methacrylate (SPMA), are anionic monomers that have garnered significant attention in polymer science. The resulting polymers, poly(3-sulfopropyl acrylate) (PSPA) and poly(3-sulfopropyl methacrylate) (PSPMA), are strong polyelectrolytes with a sulfonate group that remains ionized over a wide pH range. This property, combined with their hydrophilicity and biocompatibility, makes them highly valuable for a variety of biomedical applications, including drug delivery systems, antifouling and antibacterial surfaces, and as lubricating coatings for medical devices.[1][2][3] This technical guide provides a comprehensive overview of the polymerization of this compound and methacrylate, with a focus on controlled radical polymerization techniques that allow for the synthesis of well-defined polymers.

Polymerization Techniques

The polymerization of this compound and methacrylate can be achieved through several methods, including conventional free radical polymerization and controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[4] CRP methods are particularly advantageous as they offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.[4]

Free Radical Polymerization

Conventional free radical polymerization is a common method for synthesizing SPA-based hydrogels. This technique typically involves the use of a water-soluble initiator system, such as ammonium (B1175870) persulfate (APS) and N,N,N′,N′-tetramethylethylenediamine (TMEDA), to initiate the polymerization of the monomer in an aqueous solution.[2][3] A crosslinking agent, such as poly(ethylene glycol) diacrylate (PEGDA), is often included to form a hydrogel network.[2][3]

Experimental Protocol: Free Radical Polymerization of SPA for Hydrogel Synthesis [3]

-

Preparation of Monomer Solution: Dissolve this compound potassium salt (SPA) and poly(ethylene glycol) diacrylate (PEGDA, 2 mol%) as a crosslinker in ultrapure water. The molar ratio of SPA to PEGDA is typically 49:1.

-

Initiator Addition: Add an aqueous solution of ammonium persulfate (APS, 0.1 mol%) to the monomer solution.

-

Degassing: Degas the reaction mixture for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Catalyst Addition and Polymerization: Add N,N,N′,N′-tetramethylethylenediamine (TMEDA, 1.9 mol% of the total monomer concentration) as a catalyst. The ratio of TMEDA to APS is typically 5:1. The mixture is then transferred to a mold (e.g., syringes) and allowed to rest for 24 hours at 22 ± 2 °C for the polymerization and hydrogel formation to complete.

Workflow for Free Radical Polymerization

Caption: Workflow for the synthesis of PSPA hydrogels via free radical polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers with low polydispersity. For SPMA, ATRP has been successfully employed to create homopolymers and block copolymers.[5][6] The polymerization is often conducted in a mixed solvent system, such as water and dimethylformamide (DMF), to ensure the solubility of both the monomer and the catalyst complex.[5][6]

A variation of ATRP, Activators Re-generated by Electron Transfer (ARGET) ATRP, has been used for the surface-initiated (SI) polymerization of SPMA to form thick polymer brushes.[1] This method is advantageous as it can be performed in the presence of air and reduces the amount of catalyst required.

Experimental Protocol: Surface-Initiated ARGET-ATRP of SPMA [1]

-

Preparation of Initiator-Functionalized Substrate: A silicon substrate is functionalized with an ATRP initiator, such as α-bromoisobutyryl bromide (BiBB).

-

Preparation of Stock Solutions:

-

ATRP Cocktail: A solution containing the monomer (potassium 3-sulfopropyl methacrylate, SPMAK), copper(II) chloride (CuCl₂), and a ligand (2,2′-bipyridine, BiPy) is prepared in a 4:1 water to methanol (B129727) mixture.

-

Reducing Agent Solution: A 50 mM solution of ascorbic acid (AA) in water is prepared fresh daily.

-

-

Polymerization: The initiator-functionalized substrate is placed in contact with a mixture of the ATRP cocktail and the ascorbic acid solution. The polymerization is conducted in the fluid film between the substrate and a coverslip.

ATRP Catalytic Cycle

Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of a wide range of monomers, including SPA and SPMA. This method utilizes a chain transfer agent (CTA) to mediate the polymerization, leading to polymers with narrow molecular weight distributions.

For SPMA, RAFT polymerization has been used to synthesize well-defined homopolymers and block copolymers.[7] The choice of CTA is crucial for achieving good control; dithiobenzoates, such as 4-cyano-4-(thiobenzoylthio)pentanoic acid, have been shown to be effective for methacrylate polymerization.[7] The polymerization is typically carried out in a polar aprotic solvent like DMF.[7]

Experimental Protocol: RAFT Polymerization of a Protected SPMA Monomer [7]

-

Monomer Synthesis: A protected version of 3-sulfopropyl methacrylate is synthesized to enhance solubility in organic solvents.

-

Polymerization Mixture: The protected monomer, a RAFT agent (e.g., 4-cyano-4-(thiobenzoylthio)pentanoic acid), and an initiator (e.g., AIBN) are dissolved in DMF.

-

Polymerization: The reaction mixture is purged with an inert gas and heated to a specific temperature (e.g., 70 °C) to initiate polymerization.

-

Purification: The resulting polymer is purified by precipitation in a non-solvent mixture, such as pentane/ethanol, to remove unreacted monomer and DMF.

-

Deprotection: The protecting group is removed to yield the final poly(3-sulfopropyl methacrylate).

RAFT Polymerization Mechanism

Caption: The mechanism of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the polymerization of this compound and methacrylate.

Table 1: ATRP of Potassium 3-Sulfopropyl Methacrylate (SPMA) [5]

| Solvent | [Cu(II)]/[Cu(I)] (%) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Water | 200 | - | - | 1.38 |

| Water:DMF (50:50) | 60 | >90 | - | 1.15 - 1.25 |

Table 2: RAFT Polymerization of Protected 3-Sulfopropyl Methacrylate [7]

| Monomer | CTA | Initiator | Solvent | Conversion (%) |

| Protected SPMA | 4-Cyano-4-(thiobenzoylthio)pentanoic acid | AIBN | DMF | >80 |

Table 3: RAFT Aqueous Polymerization of Potassium 3-Sulfopropyl Methacrylate (PSPMA) [8]

| CTA | Initiator | Temperature (°C) | Time (h) | Conversion | PDI (Mw/Mn) |

| 4-Cyano-4-(thiobenzoylthio)pentanoic acid | 2,2′-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride | 70 | <2 | Extremely high | Narrow |

Table 4: Free Radical Polymerization of this compound Potassium Salt (SPA) for Hydrogels [3]

| Monomer | Crosslinker | Initiator System | Temperature (°C) | Time (h) |

| SPA | PEGDA (2 mol%) | APS (0.1 mol%) / TMEDA (1.9 mol%) | 22 ± 2 | 24 |

Conclusion

The polymerization of this compound and its methacrylate derivative offers a versatile platform for the development of advanced materials for biomedical applications. Controlled radical polymerization techniques, particularly ATRP and RAFT, provide excellent control over the polymer structure, enabling the synthesis of well-defined polymers with tailored properties. The choice of polymerization technique and reaction conditions can be adapted to achieve desired outcomes, from the formation of hydrogels to the creation of polymer brushes on surfaces. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in the field of polymer chemistry and drug development.

References

- 1. Scalable Air-Tolerant μL-Volume Synthesis of Thick Poly(SPMA) Brushes Using SI-ARGET-ATRP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03901G [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fast RAFT aqueous polymerization in a continuous tubular reactor: consecutive synthesis of a double hydrophilic block copolymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Core Chemistry of Sulfonate-Containing Acrylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemistry of sulfonate-containing acrylates, a class of monomers and polymers with significant and expanding applications in biomedical research and drug development. Their unique combination of properties, including strong anionic character, hydrophilicity, and tunable responsiveness, makes them invaluable materials for designing advanced drug delivery systems, tissue engineering scaffolds, and bioactive surfaces. This document details their synthesis, polymerization, key physicochemical properties, and mechanisms of action in relevant biological contexts.

Introduction to Sulfonate-Containing Acrylates

Sulfonate-containing acrylates are a versatile class of vinyl monomers characterized by the presence of a sulfonic acid group (-SO₃H) or its salt (-SO₃⁻). This functional group imparts a strong anionic charge and high hydrophilicity to the resulting polymers. Unlike carboxylic acids, sulfonic acids are strong acids with low pKa values, meaning they remain ionized over a wide pH range. This pH-independent charge is a critical feature for many of their biological applications.

Common examples of sulfonate-containing monomers include 2-acrylamido-2-methylpropanesulfonic acid (AMPS) and sodium p-styrenesulfonate (NaSS). These monomers can be homopolymerized or copolymerized with other acrylic monomers, such as acrylic acid (AA) or acrylamide (B121943) (AAm), to tailor the physicochemical properties of the resulting polymers for specific applications.

Synthesis and Polymerization

The synthesis of polymers from sulfonate-containing acrylate (B77674) monomers is typically achieved through free-radical polymerization or controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).

Free-Radical Polymerization

Free-radical polymerization is a common and straightforward method for synthesizing sulfonate-containing acrylate polymers. This technique involves the use of a radical initiator to begin the polymerization process.

Experimental Protocol: Synthesis of Poly(acrylic acid-co-sodium styrene (B11656) sulfonate)[1]

-

Materials: Acrylic acid (AA), sodium 4-vinylbenzene sulfonate (NaSS), potassium persulfate (K₂S₂O₈), methanol, distilled water.

-

Procedure:

-

Dissolve the desired weight ratios of AA and NaSS (e.g., 5:5, 6:4, 7:3, 8:2, or 9:1 by weight) and potassium persulfate in distilled water in a two-neck round-bottom flask equipped with a condenser and a nitrogen inlet.[1]

-

Purge the solution with dry nitrogen.

-

Heat the reaction mixture to 70°C with continuous stirring for 3 hours.[1]

-

Terminate the reaction by adding methanol.

-

Stir the solution for 5 minutes.

-

Pour the product onto a petri dish and dry in an oven at 70°C for 12 hours.[1]

-

Experimental Protocol: Synthesis of Poly(2-acrylamido-2-methylpropane sulfonic acid) Hydrogels[2][3]

-

Materials: 2-acrylamido-2-methylpropanesulfonic acid (AMPS), Acrylamide (AAm), N,N'-methylenebis(acrylamide) (MBA) as a crosslinker, Potassium persulfate (KPS) as an initiator, distilled water.

-

Procedure:

-

Prepare stock solutions of AMPS and KPS.

-

In a glass tube, dissolve the desired amounts of AAm, AMPS stock solution, and MBA in distilled water.

-

Bubble nitrogen through the solution for 20 minutes to remove dissolved oxygen.

-

Add the KPS stock solution to initiate the polymerization.

-

Seal the glass tubes and immerse them in a thermostated water bath at a specific temperature (e.g., 40°C) for a predetermined reaction time.

-

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol: ATRP of p-phenyl styrenesulfonate[4]

-

Materials: p-phenyl styrenesulfonate (SS), CuBr, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), 1-phenylethyl bromide (1-PEBr) as an initiator, diphenyl ether (DPE) as a solvent, methanol.

-

Procedure:

-

In a vial, add CuBr, SS, and DPE.

-

Purge the reaction mixture with argon for 5 minutes.

-

Add PMDETA to the mixture.

-

After an additional 5 minutes of argon bubbling, add the 1-PEBr initiator.

-

Conduct the polymerization in an oil bath at 110°C for 24 hours with stirring.

-

Precipitate the resulting polymer by dropwise addition into methanol.

-

Physicochemical Properties

The properties of sulfonate-containing acrylate polymers are largely dictated by the presence of the sulfonic acid group. These properties are critical for their performance in various applications.

Acidity (pKa)

Sulfonic acids are strong acids, which is reflected in the low pKa values of sulfonate-containing monomers. This ensures that the sulfonate groups are deprotonated and carry a negative charge over a wide pH range.

| Monomer | pKa Value |

| 2-Acrylamido-2-methylpropanesulfonic acid (AMPS) | ~1.67 ± 0.50 |

| Sodium p-styrenesulfonate (NaSS) | ~2.5 |

Reactivity Ratios

Reactivity ratios are crucial for predicting the composition of copolymers. They describe the relative reactivity of a propagating polymer chain ending in one monomer with the same monomer versus the other comonomer.

| Monomer 1 | Monomer 2 | r₁ | r₂ | Reference |

| 2-Acrylamido-2-methylpropanesulfonic acid (AMPS) | Acrylamide (AAm) | 0.18 | 0.85 | [5] |

| 2-Acrylamido-2-methylpropanesulfonic acid (AMPS) | Acrylic Acid (AAc) | 0.19 | 0.86 | [5] |

| Methacrylic Acid (MAA) | Sodium 4-styrene sulfonate (SS) | 0.44 | 1.34 | [6] |

| Styrene (St) | Sodium acrylate | 0.82 | 0.77 |

Thermal Properties

The thermal stability of sulfonate-containing acrylate polymers is an important consideration for their processing and application. Thermogravimetric analysis (TGA) is commonly used to evaluate their decomposition temperatures. The thermal stability can be influenced by the copolymer composition and the presence of counter-ions.

| Polymer/Copolymer | Decomposition Onset Temperature (°C) | Key Observations | Reference |

| Poly(sodium 4-styrenesulfonate) | ~470 | Degradation occurs in multiple steps.[7] | [7] |

| Poly(styrene-co-sodium 4-styrenesulfonate) | Two main degradation steps: ~350-500 (polystyrene) and ~470-505 (PSSNa) | Thermal stability is influenced by the NaSS content. | |

| Poly(methacrylamide-co-AMPS) | Increases with increasing methacrylamide (B166291) content | -SO₃H groups decompose between 250-300 °C. | [8] |

| Poly(acrylic acid) | ~230-300 | Decomposition of PAA chains.[9] | [9] |

Applications in Drug Development

The unique properties of sulfonate-containing acrylates make them highly suitable for various applications in drug development, particularly in drug delivery and tissue engineering.

Drug Delivery of Cationic Drugs

The strong anionic nature of sulfonate-containing polymers allows for the electrostatic binding and controlled release of cationic (positively charged) drugs. This interaction can protect the drug from degradation, improve its solubility, and provide sustained release.

The mechanism involves the formation of a polyelectrolyte complex between the negatively charged sulfonate groups of the polymer and the positively charged drug molecules. The release of the drug can be triggered by changes in the ionic strength or pH of the surrounding environment, which disrupt the electrostatic interactions.

Figure 1. Mechanism of cationic drug delivery by sulfonate-containing polymers.

Inhibition of Growth Factor Signaling

Sulfated polymers can mimic the structure of heparan sulfate (B86663) proteoglycans (HSPGs), which are essential co-receptors for many growth factors, including Fibroblast Growth Factor 2 (FGF-2). By binding to FGF-2, sulfonate-containing polymers can inhibit its interaction with its receptor (FGFR), thereby blocking downstream signaling pathways involved in cell proliferation and angiogenesis. This makes them promising candidates for anti-cancer therapies.

The binding of FGF-2 to its receptor, FGFR, is stabilized by heparan sulfate. Sulfonated polymers can competitively bind to FGF-2, preventing the formation of the active FGF-2/FGFR/heparan sulfate ternary complex.

Figure 2. Inhibition of FGF-2 signaling by sulfonate-containing polymers.

Experimental Workflow: Synthesis and Characterization of Sulfonated Hydrogels

The development of sulfonate-containing hydrogels for biomedical applications involves a systematic workflow from synthesis to characterization.

Figure 3. Workflow for the synthesis and characterization of sulfonated hydrogels.

Conclusion

Sulfonate-containing acrylates represent a powerful and versatile class of materials for researchers, scientists, and drug development professionals. Their well-defined chemistry, coupled with their tunable physicochemical properties, offers immense potential for creating innovative solutions in medicine and biotechnology. A thorough understanding of their synthesis, polymerization, and fundamental properties is essential for harnessing their full capabilities in the design of next-generation therapeutics and biomedical devices.

References

- 1. papers.iafor.org [papers.iafor.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poly(sodium 4-styrenesulfonate) average Mw 70,000 PSS [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Nitroxide-mediated copolymerization of methacrylic acid with sodium 4-styrene sulfonate: towards new water-soluble macroalkoxyamines for the synthesis of amphiphilic block copolymers and nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. epublications.marquette.edu [epublications.marquette.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

3-Sulfopropyl acrylate safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3-Sulfopropyl Acrylate (B77674) Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Sulfopropyl acrylate potassium salt (CAS RN: 31098-20-1), a functional monomer frequently used in the synthesis of hydrogels and polymers for biomedical applications, including drug delivery systems and tissue engineering.[1][2][] Adherence to strict safety protocols is essential when working with this compound to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound potassium salt is considered a hazardous substance.[4] It is classified as an irritant and may cause allergic skin reactions. The Globally Harmonized System (GHS) classifications are summarized below.

Table 1: GHS Hazard Classification

| Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5] |

| Hazardous to the Aquatic Environment (Long-term) | 3 | H412: Harmful to aquatic life with long lasting effects.[] |

Signal Word: Warning[][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound potassium salt is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to almost white powder or crystal.[][6] |

| Molecular Formula | C6H9KO5S[] |

| Molecular Weight | 232.30 g/mol [4] |

| CAS Number | 31098-20-1[5] |

| Melting Point | 302 °C (decomposes)[5] |

| Solubility | Soluble in water.[][4] |

| Vapor Pressure | Negligible[4] |

| Flash Point | Not applicable[5] |

| Storage Class | 11 (Combustible Solids)[5] |

Toxicological Information

Exposure to this compound potassium salt can cause irritation to the skin, eyes, and respiratory system.[4] It may also cause an allergic skin reaction in sensitized individuals.[]

-

Eye Contact : Can cause serious irritation and potential damage.[4]

-

Skin Contact : Causes skin irritation.[5] Prolonged contact may lead to inflammation or accentuate pre-existing dermatitis.[4] May cause an allergic skin reaction. Entry through wounds or abrasions may lead to systemic effects.[4]

-

Inhalation : Can cause respiratory irritation.[4] Inhaling dust may lead to further lung damage, especially for individuals with impaired respiratory function.[4]

-

Ingestion : Not classified as harmful by ingestion based on available evidence.[4] However, it is advisable to seek medical attention if ingested.[7]

-

Chronic Effects : Long-term exposure may result in respiratory issues.[4] There is limited evidence suggesting that repeated skin contact may lead to sensitization in some individuals.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the chemical's stability.

Handling

-

Personal Contact : Avoid all personal contact, including inhalation of dust.[4]

-

Ventilation : Use in a well-ventilated area or under a chemical fume hood.[7][8] Provide appropriate exhaust ventilation where dust is formed.[7]

-

Ignition Sources : Keep away from heat, sparks, and open flames.[8] Avoid generating dust clouds, which can form explosive mixtures with air.[4]

-

Hygiene : Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[7] Do not eat, drink, or smoke when using this product.[9] Contaminated work clothing should not be allowed out of the workplace.

Caption: Workflow for safely handling this compound.

Storage

-

Conditions : Store in a cool, well-ventilated place.[8][9] Keep containers tightly closed in a dry environment.[8] The product is sensitive to light, heat, and moisture.[6]

-

Incompatibilities : Avoid contamination with oxidizing agents (e.g., nitrates, peroxides), strong acids, and strong bases, as this can cause violent or explosive polymerization.[4][9]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[4][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] Wear protective clothing or a lab coat.[4] |

| Respiratory Protection | For operations generating dust, use a NIOSH-approved N95 dust mask or higher.[5] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

References

- 1. This compound potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 3-スルホプロピルアクリラート カリウム塩 | Sigma-Aldrich [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. scipoly.com [scipoly.com]

- 9. nj.gov [nj.gov]

In-Depth Technical Guide: Thermal Stability of Poly(3-Sulfopropyl Acrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-sulfopropyl acrylate) is a synthetic polymer bearing a sulfonate group in its side chain, rendering it a strong polyanion. This characteristic imparts unique properties such as high water solubility, ion-exchange capabilities, and biocompatibility, making it a valuable material for applications in drug delivery, hydrogel formation, and as a stabilizing agent for nanoparticles. Understanding the thermal stability of PSPA is critical for determining its processing parameters, storage conditions, and limitations in high-temperature applications. This guide summarizes the current understanding of the thermal behavior of PSPA and related polymers.

Thermal Stability Data

Quantitative data on the thermal decomposition of linear poly(this compound) is not extensively reported. However, analysis of a crosslinked hydrogel of poly(3-sulfopropyl acrylate (B77674) potassium) (pAESO3) provides a valuable insight into its thermal stability.[1] Furthermore, extensive data is available for the closely related polymer, poly(3-sulfopropyl methacrylate) (PSPMA), with various protecting groups, which can serve as a useful reference.[2]

| Polymer/Material | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Residual Mass at 400°C (%) | Notes |

| pAESO3 Hydrogel | ~270 | Not Reported | Not Reported | Crosslinked with PEGDA.[1] |

| PBSPMA | ~200 | Not Reported | ~30 (at 300°C) | Isobutyl-protected PSPMA.[2] |

| PNSPMA | ~200 | Not Reported | ~30 (at 300°C) | Neopentyl-protected PSPMA.[2] |

| PPhSPMA | >200 | ~350 | <10 | Phenyl-protected PSPMA.[2] |

| PFSPMA | >200 | ~350 | <10 | Hexafluoroisopropyl-protected PSPMA.[2] |

Experimental Protocols

Synthesis of Poly(this compound) via RAFT Polymerization

A detailed protocol for the synthesis of PSPA homopolymers via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a common method.

Materials:

-

This compound, potassium salt (SPA)

-

4,4′-Azobis(4-cyanopentanoic acid) (V-501) (Initiator)

-

4-cyanopentanoic acid dithiobenzoate (CPADB) (RAFT agent)

-

Deionized water

-

D2O for NMR analysis

-

Dialysis tubing (e.g., 3500 MWCO)

Procedure:

-

Reaction Setup: Dissolve the desired amounts of SPA, CPADB, and V-501 in deionized water in a reaction vessel.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Immerse the reaction vessel in a preheated oil bath at a controlled temperature (e.g., 70°C) to initiate polymerization.

-

Monitoring Conversion: Periodically take small aliquots from the reaction mixture, dissolve them in D2O, and analyze by ¹H NMR spectroscopy to determine the monomer conversion.

-

Termination: Once the desired conversion is reached, terminate the polymerization by quenching the reaction (e.g., by exposing it to air and cooling in an ice bath).

-

Purification: Purify the polymer by dialysis against deionized water for several days to remove unreacted monomer, initiator fragments, and other small molecules.

-

Isolation: Recover the purified polymer by lyophilization (freeze-drying) to obtain a solid product.

Thermogravimetric Analysis (TGA)

The following is a general protocol for the thermogravimetric analysis of PSPA, based on methods used for the analogous PSPMA polymers.[2]

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation: Place a small amount of the dried polymer sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the pan in the TGA furnace.

-

Atmosphere: Purge the furnace with a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset decomposition temperature (the temperature at which significant weight loss begins), the temperature of the maximum rate of decomposition (from the peak of the derivative of the TGA curve), and the residual mass at various temperatures.

Visualizations

Caption: Experimental workflow for the synthesis of poly(this compound).

Caption: Chemical structure of the poly(this compound) repeating unit.

References

Methodological & Application

Application Notes and Protocols for Free Radical Polymerization of 3-Sulfopropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the free radical polymerization of 3-Sulfopropyl Acrylate (B77674) (SPA), a versatile monomer used in the synthesis of polyelectrolytes and hydrogels for various biomedical applications, including drug delivery systems and biocompatible coatings.[1][2][][4]

Introduction

3-Sulfopropyl acrylate is a functional acrylic monomer containing a sulfonate group, which imparts unique properties to the resulting polymers.[2][] These polymers are typically water-soluble and exhibit high ion-exchange capacity.[2][4] Free radical polymerization is a common and straightforward method to synthesize poly(this compound) (PSPA). This document outlines a standard protocol for aqueous free radical polymerization to generate PSPA hydrogels.

Key Applications

-

Hydrogels for Drug Delivery: PSPA-based hydrogels can be used as matrices for the controlled release of therapeutic agents. Their ionic nature allows for ion exchange-controlled drug release.[1][5][6]

-

Biocompatible Coatings: The hydrophilic and charged nature of PSPA makes it suitable for creating biocompatible coatings on medical devices.

-

Superabsorbent Materials: The polymer's ability to absorb and retain large amounts of water makes it ideal for developing superabsorbent hydrogels.[2][]

Experimental Protocol: Aqueous Free Radical Polymerization of this compound Potassium Salt

This protocol describes the synthesis of a crosslinked poly(this compound) hydrogel using a redox initiator system.

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| This compound, potassium salt (SPA) | Sigma-Aldrich | 97.7% | Monomer |

| Poly(ethylene glycol) diacrylate (PEGDA) | Sigma-Aldrich | M_n = 575 | Crosslinker |

| Ammonium (B1175870) persulfate (APS) | Sigma-Aldrich | ≥98% | Initiator |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Sigma-Aldrich | ≥99% | Accelerator/Catalyst |

| Ultrapure Water | - | - | Solvent |

| Snakeskin Dialysis Tubing (3500 MWCO) | Thermo Scientific | - | For purification of non-crosslinked polymer |

Equipment

-

Glass vials or syringes (10 mL)

-

Magnetic stirrer and stir bar

-

Schlenk line or nitrogen/argon source for degassing

-

Standard laboratory glassware

-

Lyophilizer (for non-crosslinked polymer)

Procedure

-

Monomer Solution Preparation:

-

In a glass vial, dissolve this compound potassium salt (SPA) and poly(ethylene glycol) diacrylate (PEGDA) as a crosslinker in ultrapure water. A typical molar ratio is 49:1 (SPA:PEGDA).[5]

-

-

Initiator Addition:

-

Add the ammonium persulfate (APS) solution to the monomer mixture. A typical concentration is 0.1 mol% relative to the total monomer concentration.[5]

-

-

Degassing:

-

Degas the reaction mixture for 15 minutes by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can inhibit polymerization.[5]

-

-

Initiation of Polymerization:

-

Curing:

-

Allow the polymerization to proceed at room temperature (22 ± 2 °C) for 24 hours.[5] The solution will turn into a hydrogel.

-

-

Purification (for non-crosslinked polymer):

-

For the synthesis of a non-crosslinked polymer, the crosslinker (PEGDA) is omitted.

-

After polymerization, the polymer is purified by dialysis against deionized water using snakeskin dialysis tubing (3500 MWCO) to remove unreacted monomer and initiator fragments.[7]

-

The purified polymer is then recovered by lyophilization (freeze-drying).[7]

-

Quantitative Data Summary

The following table summarizes typical reaction parameters for the free radical polymerization of SPA.

| Parameter | Value/Range | Reference |

| Monomer | This compound, potassium salt | [5][7] |

| Crosslinker (for hydrogel) | PEGDA (M_n = 575) | [5] |

| Monomer:Crosslinker Molar Ratio | 49:1 | [5] |

| Initiator System | APS/TMEDA | [5] |

| APS Concentration | 0.1 mol% (relative to total monomer) | [5] |

| TMEDA:APS Molar Ratio | 5:1 | [5] |

| Solvent | Ultrapure Water | [5] |

| Reaction Temperature | 22 ± 2 °C | [5] |

| Reaction Time | 24 hours | [5] |

Characterization of Poly(this compound)

The synthesized polymer can be characterized by various techniques to determine its properties.

| Property | Technique | Expected Outcome |

| Chemical Structure | Proton NMR (¹H NMR) | Confirmation of the polymer structure by identifying characteristic peaks of the repeating monomer unit.[7] |